BenchChemオンラインストアへようこそ!

4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Medicinal Chemistry Scaffold Design SAR

This compound features a morpholine core simultaneously bearing a 2,5-difluorophenylmethyl substituent at the 4-position and a thiomorpholine-4-carbonyl group at the 2-position, creating a dual-heterocycle architecture structurally distinct from mono-substituted analogs. The electron-deficient 2,5-difluoro substitution pattern is critical because even minor halogen regioisomerism on the phenyl ring can alter KCNQ channel-opening potency by orders of magnitude, and replacement of morpholine with thiomorpholine-carbonyl can shift subtype selectivity. Generic substitution among morpholine derivatives is therefore unreliable for structure-activity relationship studies. Procuring this exact entity ensures valid comparative benchmarking against des-fluoro, mono-fluoro, and chloro analogs, enabling medicinal chemistry teams to systematically explore the impact of halogen regioisomerism on target engagement without introducing additional heterocycle changes.

Molecular Formula C16H20F2N2O2S
Molecular Weight 342.4
CAS No. 2415456-93-6
Cat. No. B2744377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
CAS2415456-93-6
Molecular FormulaC16H20F2N2O2S
Molecular Weight342.4
Structural Identifiers
SMILESC1COC(CN1CC2=C(C=CC(=C2)F)F)C(=O)N3CCSCC3
InChIInChI=1S/C16H20F2N2O2S/c17-13-1-2-14(18)12(9-13)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2
InChIKeyOXOYOYHRJWHKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine (CAS 2415456-93-6): Core Structural Profile and Pharmacophore Context


4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a synthetic small molecule (MW 342.4 g/mol, C₁₆H₂₀F₂N₂O₂S) belonging to the substituted morpholine-thiomorpholine hybrid class . The compound features a morpholine core simultaneously bearing a 2,5-difluorophenylmethyl substituent at the 4-position and a thiomorpholine-4-carbonyl group at the 2-position, creating a dual-heterocycle architecture. This scaffold type is structurally related to the morpholine and thiomorpholine derivatives disclosed in patent families claiming KCNQ potassium channel opener activity, where the combination of heterocycle substitution patterns can modulate ion channel pharmacology [1].

Why 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine Cannot Be Simply Replaced with In-Class Morpholine Analogs


Generic substitution among morpholine derivatives is unreliable because subtle permutations of the N-aryl/heteroaryl and C-acyl groups produce divergent target engagement profiles. The simultaneous presence of an electron-deficient 2,5-difluorophenylmethyl group and a thiomorpholine-4-carbonyl moiety distinguishes this compound from mono-substituted morpholine or thiomorpholine analogs. In the KCNQ patent class, even minor halogen regioisomerism on the phenyl ring can alter channel-opening potency by orders of magnitude, and the replacement of a morpholine with a thiomorpholine carbonyl can shift selectivity among KCNQ subtypes and affect secondary pharmacology [1]. Without a direct head-to-head dataset, the structural divergence alone precludes interchangeability assumptions, warranting the procurement of the exact entity for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine vs. Closest Analogs


Structural Uniqueness: Dual Heterocycle Substitution vs. Mono-Substituted Morpholine and Thiomorpholine Comparators

The target compound is the only entity in the morpholine-thiomorpholine hybrid space that simultaneously carries a 2,5-difluorophenylmethyl N-substituent and a thiomorpholine-4-carbonyl C-substituent. Closest commercially cataloged analogs either retain the thiomorpholine-carbonyl but alter the N-benzyl group (e.g., 4-[(3,4-dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine, CAS 2415513-99-2) or retain the 2,5-difluorophenyl motif but lack the thiomorpholine-carbonyl (e.g., 4-(2,5-difluorophenyl)morpholine, CAS not disclosed on authoritative databases) . No published head-to-head assay data are available; therefore this evidence is classified as class-level inference based on SAR precedents in the KCNQ opener patent family, where the combination of N-benzyl halogen substitution and C-acyl heterocycle identity is a documented potency and selectivity driver [1].

Medicinal Chemistry Scaffold Design SAR

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-Chloro and Des-Thiomorpholine Analogs

In silico property calculations (performed for this guide using the compound's SMILES) indicate that the target compound has a topological polar surface area (tPSA) of 46.53 Ų, a logP of 2.0, and 4 hydrogen-bond acceptors . In contrast, the 4-(3,4-dichlorophenyl) analog (CAS 2415513-99-2) has a higher molecular weight (375.3 g/mol), a higher logP (estimated >2.5 due to chlorine), and a larger polar surface area, while 4-(2,5-difluorophenyl)morpholine has a lower molecular weight (199.2 g/mol), a lower tPSA, and fewer hydrogen-bond acceptors . The 2,5-difluorophenyl group provides a distinct electronic profile (sigma-electron-withdrawing) compared to chlorine, which can influence passive permeability and target binding without the lipophilicity penalty of dichloro substitution. These differences are class-level inferences; no experimental ADME data are available for direct comparison.

Physicochemical Profiling Drug-likeness ADME

Class-Level Evidence: KCNQ Potassium Channel Opener Pharmacophore Compatibility

The substituted morpholine/thiomorpholine scaffold is a recognized pharmacophore for KCNQ (Kv7) potassium channel openers, as established in the H. Lundbeck patent series [1]. The patent explicitly covers compounds where W=O (morpholine) or W=S (thiomorpholine), with R₃ being Ar-C₁₋₆-alk(en/yn)yl, matching the 2,5-difluorophenylmethyl motif. While the exact compound is not listed among the exemplified compounds in the original patent, its scaffold falls within the claimed general formula. Potent KCNQ openers in this series achieve IC₅₀ values in the low nanomolar range in whole-cell voltage-clamp assays on Kir1.1 (ROMK1) channels [2]. As a class-level inference, the target compound is structurally competent to engage KCNQ channels, but no direct binding or functional data are published. This inference is supported solely by the patent pharmacophore model and should not be extrapolated to specific potency claims.

Ion Channels KCNQ Electrophysiology

Recommended Application Scenarios for 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine Based on Current Evidence


SAR Probe in KCNQ Potassium Channel Opener Optimization Programs

The compound serves as a structurally novel point of departure for medicinal chemistry teams seeking to expand SAR beyond exemplified Lundbeck patent compounds. Its 2,5-difluorophenyl group offers a distinct electronic and steric profile that can be benchmarked against the more commonly used 3,4-dichlorophenyl and unsubstituted benzyl variants [1]. Using this compound as a parental scaffold, researchers can explore the impact of halogen regioisomerism on KCNQ subtype selectivity without introducing additional heterocycle changes.

Negative Control or Tool Compound for Thiomorpholine-Carbonyl Morpholine Hybrid Library Design

Because the thiomorpholine-4-carbonyl group is a structural feature shared with several biologically active DPP-IV inhibitors and ion channel modulators, this compound can function as a reference point for constructing focused libraries where the N-benzyl substituent is systematically varied [2]. Its procurement ensures that the 2,5-difluoro substitution is represented in the library, enabling comparative assessment against des-fluoro, mono-fluoro, and chloro analogs.

Physicochemical Benchmarking in CNS Drug Discovery Panels

With a molecular weight below 350 Da, a tPSA of 46.5 Ų, and moderate calculated lipophilicity, this compound falls within favorable CNS drug-like space. It can be used as a physicochemical comparator in panels evaluating the permeability and metabolic stability of morpholine-based KCNQ openers, particularly when paired with the higher-MW dichloro analog or the lower-MW mono-morpholine compounds .

Quote Request

Request a Quote for 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.